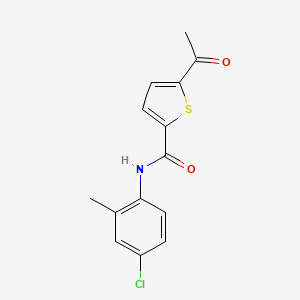
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide, also known as ACTC, is a synthetic compound that belongs to the family of thiophene-2-carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide exerts its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that plays a crucial role in maintaining tissue homeostasis. 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been found to activate the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately results in cell death. Moreover, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR pathway. Moreover, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMPs. In addition, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been found to exhibit insecticidal and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, it has been extensively studied for its potential applications in medicinal chemistry, agrochemicals, and pharmaceuticals. However, there are also some limitations associated with the use of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide in lab experiments. It has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the mechanism of action of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide is not fully understood, which may hinder its further development.
Zukünftige Richtungen
There are several future directions for the research on 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide. One of the potential areas of research is the development of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide derivatives with improved anticancer activity and reduced cytotoxicity. Moreover, the mechanism of action of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide needs to be further elucidated to understand its full potential. Furthermore, the insecticidal and antifungal activity of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide can be further explored for its potential applications in agriculture. Overall, the research on 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has significant potential for the development of novel therapeutics and agrochemicals.
Synthesemethoden
The synthesis of 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide involves the reaction of 2-acetylthiophene with 4-chloro-2-methylaniline in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to obtain 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide. The yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. Moreover, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).
In addition to its anticancer activity, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has also been investigated for its potential applications in other fields. It has been reported to exhibit insecticidal activity against the cotton bollworm and the diamondback moth. Moreover, 5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide has been found to have antifungal activity against various plant pathogens, including Fusarium oxysporum and Botrytis cinerea.
Eigenschaften
IUPAC Name |
5-acetyl-N-(4-chloro-2-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-8-7-10(15)3-4-11(8)16-14(18)13-6-5-12(19-13)9(2)17/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVCWMFNWJFKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(S2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

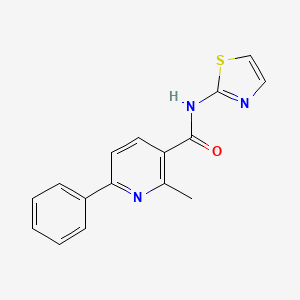
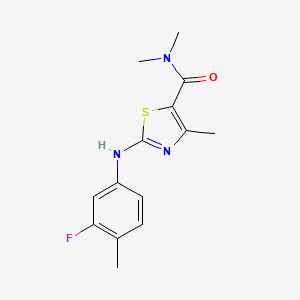
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
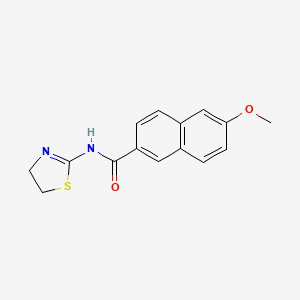
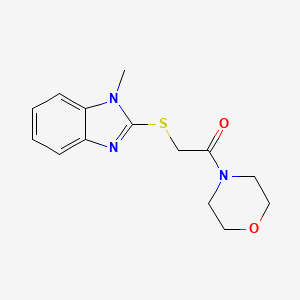
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7454825.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7454828.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![2-{1-[1-(2-Phenylethenesulfonyl)piperidine-4-carbonyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B7454849.png)
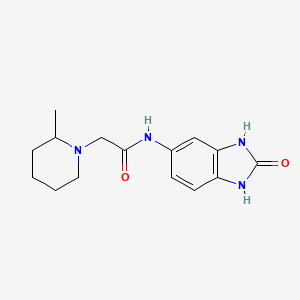
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-prop-2-enyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7454878.png)